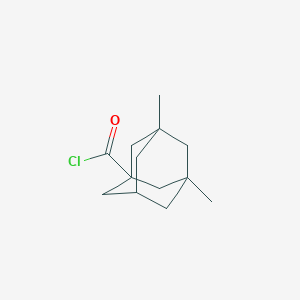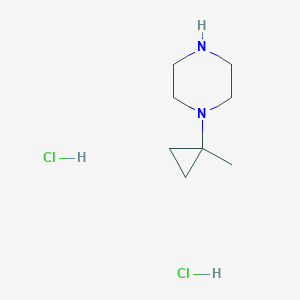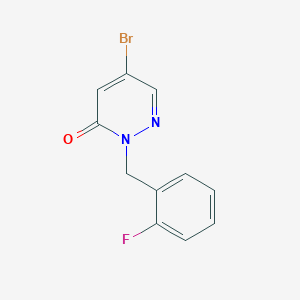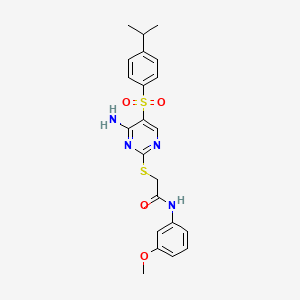
3,5-Dimethyladamantane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyladamantane-1-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C13H19ClO and a molecular weight of 226.75 .
Synthesis Analysis
The synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride involves treating 3,5-dimethyladamantane-1-carboxylic acid with Thionyl Chloride . This reaction results in the formation of 3,5-dimethyladamantane-1-carbonyl chloride .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyladamantane-1-carbonyl chloride is represented by the formula C13H19ClO . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Synthesis Applications
3,5-Dimethyladamantane-1-carbonyl chloride has been explored in various synthesis applications. For example, its derivative, 3,5-dimethoxybenzyl chloride, has been used in the palladium-catalyzed carbonylation to produce benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor for Curvularin (Takahashi, Ikeda, & Tsuji, 1980).
Oxidation Studies
The compound has been studied for its reaction under UV irradiation in acetonitrile solutions, showing the formation of various products including ketones and secondary alcohols, highlighting its potential in photoinitiated oxidation processes (Nekhayev, Zaikin, & Bagrii, 1995).
Thermal Stability and Decomposition
Research has been conducted on the thermal stability and decomposition kinetics of 1,3-dimethyladamantane, a related compound, to understand its properties as a high-energy-density hydrocarbon fuel. This research provides insights into the thermal behavior of similar adamantane derivatives (Qin et al., 2014).
Fluorescent Probing
A study using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide demonstrates the use of adamantane derivatives in developing fluorescent probes for trace measurement of carbonyl compounds in water samples, indicating potential environmental applications (Houdier et al., 2000).
Thermodynamic Properties
The thermodynamic properties of 1,3-dimethyladamantane have been investigated, providing essential data on the heat capacity and phase transitions of such compounds. This research is crucial for understanding the physical properties of adamantane derivatives (Varushchenko et al., 2005).
Physical Property Analysis
Studies on the density, viscosity, surface tension, and refractive index for binary mixtures of 1,3-dimethyladamantane with other compounds offer valuable insights into the physical interactions and properties of adamantane derivatives (Qin et al., 2014).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of compounds like memantine hydrochloride from 1,3-dimethyladamantane sheds light on the methodologies and analytical techniques applicable to adamantane derivatives (Yi-li, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethyladamantane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEJREVONLVTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyladamantane-1-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2453952.png)
![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2453953.png)
![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)
![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2453965.png)
![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)
